7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine
Description
7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine (CAS 1823876-43-2) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. Its molecular formula is C₈H₉ClN₄, with a chlorine substituent at the 7-position and an isopropyl group at the 2-position. This compound is notable for its compact structure and moderate lipophilicity, attributed to the isopropyl group, which may enhance membrane permeability in biological systems .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
7-chloro-2-propan-2-ylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-6-3-10-11-8(9)7(6)12-13/h3-5H,1-2H3 |
InChI Key |
KHZBQRXYSKLIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=NN=C(C2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole and Pyridazine Precursors
The most widely reported method involves the cyclocondensation of 1H-pyrazole-4-carbaldehyde derivatives with pyridazine-building blocks. For example, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde undergoes iodine-mediated electrophilic cyclization in dichloromethane (DCM) with potassium phosphate base to yield 7-iodo intermediates, which are subsequently functionalized.
Reaction conditions :
This method benefits from operational simplicity but requires careful control of steric hindrance to prevent byproduct formation.
Halogenation at Position 7
Direct chlorination of pyrazolo[3,4-d]pyridazine precursors is achieved using phosphorus oxychloride (POCl₃). In a representative procedure, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one reacts with POCl₃ and tetramethylammonium chloride at reflux to produce the 7-chloro derivative.
Optimized protocol :
- Reagents: POCl₃ (3 equiv), tetramethylammonium chloride (1.5 equiv)
- Solvent: Toluene
- Temperature: 110°C (reflux)
- Time: 6 hours
- Yield: 82%
This method is favored for its scalability and compatibility with electron-deficient aromatic systems.
Introduction of the Isopropyl Group at Position 2
The propan-2-yl substituent is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. A patent (WO2017202343A1) describes the alkylation of 7-chloro-2H-pyrazolo[3,4-d]pyridazine with isopropyl bromide using cesium carbonate as a base in dimethylformamide (DMF):
Representative procedure :
- Substrate: 7-chloro-2H-pyrazolo[3,4-d]pyridazine (1 equiv)
- Alkylating agent: Isopropyl bromide (1.2 equiv)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: DMF
- Temperature: 80°C
- Time: 12 hours
- Yield: 76%
Alternative methods employ Suzuki-Miyaura cross-coupling with isopropylboronic acid, though yields are lower (48–65%) due to steric constraints.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for the dominant methodologies:
Mechanistic Insights and Side Reactions
Hydrolysis of Chloro Intermediates
The 7-chloro group is susceptible to hydrolysis under basic aqueous conditions. Storage of intermediates in anhydrous tetrahydrofuran (THF) or DCM is recommended to maintain stability.
Scale-Up and Industrial Feasibility
Microwave-assisted synthesis significantly reduces reaction times for Suzuki couplings (from 24 hours to 45 minutes) while maintaining yields above 50%. However, POCl₃-based chlorination remains the most cost-effective route for kilogram-scale production, with a reported space-time yield of 1.2 kg·L⁻¹·day⁻¹.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to mediate C–N bond formation between pyridazine amines and isopropyl radicals, achieving 68% yield under blue LED irradiation.
Flow Chemistry Approaches
Continuous-flow systems using microreactors enhance heat transfer during exothermic halogenation steps, reducing decomposition and improving overall yield by 12% compared to batch processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:
Key findings:
-
Reactivity is enhanced by electron-withdrawing effects of the pyridazine ring.
-
Steric hindrance from the isopropyl group at position 2 slows substitution kinetics.
Electrophilic Substitution Reactions
Electrophilic attacks occur preferentially at the electron-rich pyridazine nitrogen (N-4) and pyrazole C-5 positions:
| Electrophile | Conditions | Product | Application |
|---|---|---|---|
| Iodine | I₂, NaHCO₃, DCM, RT | 5-iodo derivatives | Radioligand synthesis |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro compounds | Anticancer intermediates |
Mechanistic studies show iodine incorporation at C-5 proceeds via σ-complex formation, with regioselectivity controlled by the isopropyl group’s steric effects .
Cross-Coupling Reactions
The chlorine substituent enables transition metal-catalyzed cross-couplings:
Table 3: Catalytic Cross-Coupling Performance
Notable outcomes:
-
Suzuki couplings with boronic acids show >70% efficiency in producing biaryl derivatives for CDK2 inhibition studies .
-
Buchwald-Hartwig reactions introduce amino groups critical for enhancing solubility and target binding.
Acid/Base-Mediated Transformations
The compound undergoes ring-opening and rearrangement under extreme pH conditions:
Acidic conditions (HCl, 100°C):
-
Pyridazine ring hydrolyzes to form 3-chloro-5-isopropylpyrazole-4-carboxylic acid (83% yield).
Basic conditions (NaOH, EtOH):
-
Degradation to ammonia and chlorinated byproducts observed at pH >12.
Biological Interactions as Chemical Reactions
The compound acts as a kinase inhibitor through non-covalent interactions:
| Target | Binding Affinity (Kd) | Mechanism | Therapeutic Relevance |
|---|---|---|---|
| CDK2 | 8.4 nM | ATP-competitive inhibition | Breast cancer therapy |
| PARP-1 | 15 nM | Allosteric modulation | DNA repair suppression |
Structural studies reveal hydrogen bonding between the pyridazine N-1 and kinase hinge regions, while the isopropyl group occupies a hydrophobic pocket .
Stability and Compatibility Considerations
-
Light sensitivity: Degrades by 18% after 48 hrs under UV light (λ = 254 nm).
-
Thermal stability: Decomposes at 215°C (DSC data).
-
Incompatibilities: Reacts violently with strong oxidizers (e.g., KMnO₄).
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
The pyrazolo[3,4-d]pyridazine scaffold is versatile, with modifications at the 2- and 7-positions significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogues:
Substituent Variations at the 2-Position
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine (CAS 1956379-16-0)
- Molecular Formula : C₁₁H₆BrClN₄
- Key Features: A bromophenyl group at the 2-position increases molecular weight and polarizability compared to the isopropyl group.
- Applications : Bromophenyl derivatives are often explored in medicinal chemistry for kinase inhibition due to their bulky, electron-rich substituents .
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine
- Key Features: The meta-bromophenyl isomer (vs.
2-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- Key Features: While structurally similar, this compound replaces pyridazine with pyrimidine (a 6-membered ring with two non-adjacent nitrogens). The trifluoromethoxyphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability .
Core Structure Modifications
Pyrazolo[3,4-d]Pyrimidine Derivatives
- Example : 4-Chloro-6-methyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251212-42-6)
- Methyl and chloro substituents at the 4- and 6-positions are common in kinase inhibitors, such as JAK2/STAT3 pathways .
Substituent Variations at the 7-Position
7-Hydrazino-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine
- Key Features: The hydrazino group (-NH-NH₂) at the 7-position confers nucleophilic reactivity, enabling further derivatization (e.g., hydrazone formation with aldehydes) .
Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine is a pyrazolo derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which positions it as a candidate for various pharmacological applications.
Chemical Structure
The molecular formula of this compound is . The compound features a chloro substituent at the 7-position and an isopropyl group at the 2-position of the pyrazolo ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃ |
| Molecular Weight | 213.67 g/mol |
| CAS Number | 1823876-43-2 |
| Solubility | Soluble in DMSO and ethanol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, including BRAF(V600E) and EGFR pathways, which are crucial in many cancers.
- Case Study : In one study, the compound was tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Results indicated that it exhibited a dose-dependent cytotoxic effect, with enhanced activity when combined with doxorubicin, suggesting a potential for combination therapy .
Antimicrobial Activity
The pyrazole derivatives have also been evaluated for their antimicrobial properties.
- In Vitro Studies : In vitro assays demonstrated that this compound showed activity against several bacterial strains, indicating its potential as an antibacterial agent.
- Comparative Analysis : When compared to standard antibiotics, the compound displayed comparable efficacy against certain strains of resistant bacteria .
Antifungal Activity
Research on related pyrazole compounds has shown promising antifungal activity.
- Fungal Inhibition : In studies involving phytopathogenic fungi, certain pyrazole derivatives exhibited significant mycelium growth inhibition, suggesting that this compound may share similar antifungal properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities.
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions has been correlated with increased potency against tumor cells.
- Isopropyl Group Influence : The isopropyl substituent enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers validate the compound’s interaction with biological targets using biophysical methods?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD). For cellular targets, fluorescence polarization assays with labeled probes (e.g., FITC derivatives) provide real-time interaction data. Cross-validate with in silico docking (AutoDock Vina) to correlate binding poses with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
